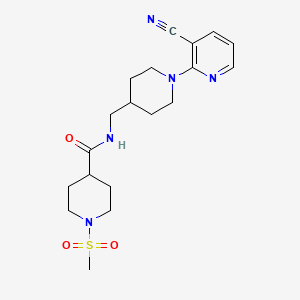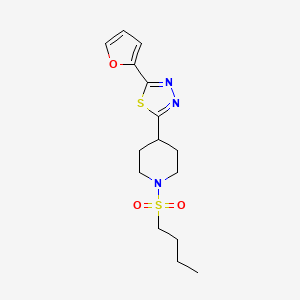
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential uses in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
A significant portion of research on this compound revolves around its synthesis and chemical characterization. The compound belongs to a class of 1,3,4-thiadiazole derivatives known for their diverse biological activities. Researchers have developed methods for synthesizing these derivatives by converting organic acids into corresponding esters, hydrazides, and finally, the thiadiazole compounds (Khalid et al., 2016). Another study focused on the synthesis of related compounds, exploring their antibacterial activity against various bacterial strains, highlighting moderate to potent antibacterial properties (Khalid et al., 2016).
Biological Activity and Potential Therapeutic Applications
The biological evaluation of thiadiazole derivatives, including compounds similar to "2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole", has shown promising results in various studies:
Antimicrobial and Antifungal Activity : Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential for the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Properties : A study on novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives indicated potent in-vitro anticancer activity against human breast cancer cell lines. Compounds with the biologically active sulfone moiety, similar in structure to the mentioned compound, exhibited better activity than Doxorubicin, a reference drug (Al-Said et al., 2011).
properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-2-3-11-23(19,20)18-8-6-12(7-9-18)14-16-17-15(22-14)13-5-4-10-21-13/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXLPEYAWWATPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


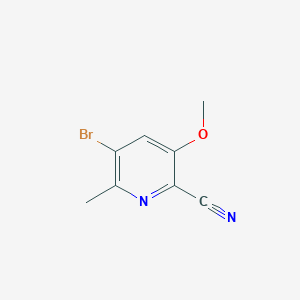

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
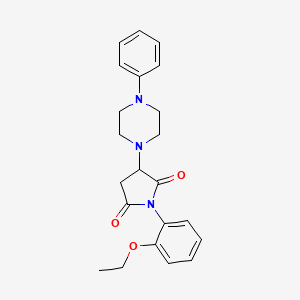


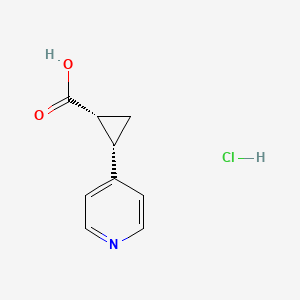



![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)
